D-Glucose, 6-benzoate
Overview
Description
Synthesis Analysis
The synthesis of “D-Glucose, 6-benzoate” and similar compounds often involves regioselective protection and deprotection of carbohydrates . For instance, benzoylation of α-D-glucose with benzoyl chloride in anhydrous pyridine at -35°C provided 1,2,3,6-tetrabenzoate .
Molecular Structure Analysis
“this compound” has four chiral carbon atoms . The naturally occurring form is designated as the D form, specifically D-glucose . Its structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Glucose, the base molecule of “this compound”, is an aldohexose, which means that it is a six-carbon sugar with a terminal aldehyde group . It has 16 possible configurational isomers . Glucose can act as precursors to generate other biomolecules such as vitamin C .
Physical and Chemical Properties Analysis
“this compound” is a compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol. Glucose, its base molecule, is a simple sugar (monosaccharide) that is highly soluble in water .
Scientific Research Applications
Metabolic Impact in Yeasts
- Regulation of Respiration and Alcoholic Fermentation: Benzoate in glucose-limited cultures of Saccharomyces cerevisiae results in decreased biomass yield and altered oxygen uptake rates, affecting respiration and fermentation processes (Verduyn et al., 1992).
- Influence on Metabolism of Fructose 2,6-Bisphosphate: Adding benzoate with glucose to Saccharomyces cerevisiae impacts the concentration of various glucose phosphates, indicating an inhibition of specific enzymes and a decrease in ethanol production under certain conditions (François et al., 1986).
Biochemical Properties
- Antimicrobial Properties: Vacciniin (6-benzoyl-D-glucose) found in cranberries showed no inhibitory effects on tested yeasts, Gram-positive, or Gram-negative bacteria (Marwan & Nagel, 1986).
- Glycosyltransferases Activity in Arabidopsis: Study on Arabidopsis glycosyltransferases revealed specific enzyme activities towards benzoates, highlighting the complexity of glucosylation reactions in plants (Lim et al., 2002).
Molecular and Cellular Responses
- Protein Responses in Escherichia coli: Benzoic acid in Escherichia coli influences the expression of various proteins, indicating its role in stress responses and metabolic adjustments (Lambert et al., 1997).
- Effects on Hepatic Glucose 6-Phosphate Dehydrogenase: Estradiol benzoate administration in rats alters the activity of hepatic glucose 6-phosphate dehydrogenase, highlighting hormone interactions with glucose metabolism (Hori & Matsui, 1967).
Metabolic and Pharmacological Studies
- Metabolic Effects in Saccharomyces cerevisiae: Benzoate at neutral pH impacts sugar metabolism in yeast, affecting gluconeogenetic to glycolytic state transition (Burlini et al., 2004).
- Synthesis of Phytoalexin-Elicitor Activity Compounds: Development of a D-glucose heptasaccharide with glucan structures recognized in soybean-fungus interactions, using benzoate groups (Fügedi et al., 1987).
Molecular and Structural Analysis
- Glucose Derivatives in Enzyme Kinetics: Dissolution dynamic nuclear polarization experiments on the enzymatic phosphorylation of glucose provide insights into the kinetics of this fundamental biochemical reaction (Miclet et al., 2014).
- Analysis of Human Serum Albumin: Study on the structural impact of sodium benzoate and glucose on human serum albumin, revealing conformational changes and energetic domain alterations (Taghavi et al., 2014).
Properties
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-6-9(15)11(17)12(18)10(16)7-20-13(19)8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUVHQLMDOUYND-IRCOFANPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314639 | |
Record name | D-Glucose, 6-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14200-76-1 | |
Record name | D-Glucose, 6-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14200-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucose, 6-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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